molecular formula C11H15ClN2O B1411079 4-(2-Oxo-butyl)-benzamidine hydrochloride CAS No. 2206426-74-4

4-(2-Oxo-butyl)-benzamidine hydrochloride

Cat. No.: B1411079
CAS No.: 2206426-74-4
M. Wt: 226.7 g/mol
InChI Key: JHFDRJIHINQMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-butyl)-benzamidine hydrochloride is a high-purity chemical intermediate supplied for research purposes. This compound has a molecular formula of C 11 H 15 ClN 2 O 2 and a molecular weight of 242.70740 g/mol, and is provided with a purity of 95% or higher . As a benzamidine derivative, this compound is of significant interest in biochemical research, primarily for its potential as a reversible, competitive inhibitor of trypsin-like serine proteases . The benzamidine moiety is known to function by forming a bidentate salt bridge with a conserved aspartic acid residue (Asp-189) within the enzyme's S1 pocket, effectively blocking substrate access . This mechanism makes related compounds valuable tools for studying enzymes involved in critical physiological processes such as blood coagulation, inflammation, and viral entry . Historically, benzamidine derivatives have demonstrated a high antiviral effect in vivo against influenza virus strains, with their inhibitory properties on virus-induced inflammation playing an important role in their mechanism of action . Researchers can utilize this compound to explore its specific inhibitory activity against various proteases and its potential application in developing therapeutic agents. The product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-oxobutyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-2-10(14)7-8-3-5-9(6-4-8)11(12)13;/h3-6H,2,7H2,1H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFDRJIHINQMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis: Benzonitrile Derivatives

The initial step involves synthesizing the precursor benzamide or benzamidine intermediates, typically starting from substituted benzonitriles. For example, benzamidine derivatives are often prepared via the conversion of benzonitriles to benzamidoximes, followed by reduction to benzamidines.

  • Method: Benzonitrile reacts with hydroxylamine hydrochloride to form benzamidoxime, which is then hydrogenated to benzamidine hydrochloride.
  • Reaction Conditions:
    • Catalytic hydrogenation using metal catalysts such as palladium or rhodium at elevated temperatures (~25–80°C).
    • Solvent systems include ethanol, methanol, or dichloromethane.
  • Yield & Purity: Typically high yields (~90%) with purification via recrystallization.

Formation of Benzamidoxime Intermediate

This step involves the synthesis of benzamidoxime from benzonitrile derivatives:

Benzonitrile + Hydroxylamine hydrochloride → Benzamidoxime
  • Reaction Conditions:
    • Solvent: Ethanol or methanol.
    • Catalyst: None required, but sometimes a base like sodium carbonate is used.
    • Temperature: Room temperature to 60°C.
    • Duration: 2–4 hours.
  • Notes: The reaction is highly efficient, with straightforward purification.

Reduction of Benzamidoxime to Benzamidine Hydrochloride

The benzamidoxime is reduced to benzamidine hydrochloride via catalytic hydrogenation:

Benzamidoxime + H₂ → Benzamidine hydrochloride
  • Catalysts: Palladium on carbon, rhodium chloride, or platinum.
  • Reaction Conditions:
    • Solvent: Ethanol or ethanol-water mixture.
    • Temperature: 25–80°C.
    • Hydrogen pressure: 1–5 atm.
    • Duration: 12–24 hours.
  • Yield & Purity: Usually high (>85%), with purification through filtration and recrystallization.

Introduction of the 2-Oxo-Butyl Side Chain

The key modification to introduce the 2-oxo-butyl group involves acylation or alkylation at the amino group of benzamidine:

  • Method: Alkylation with 2-oxo-butyl halides (e.g., 2-oxo-butyl bromide or chloride) under basic conditions.
  • Reaction Conditions:
    • Solvent: Acetone, acetonitrile, or DMF.
    • Base: Potassium carbonate or sodium hydride.
    • Temperature: Reflux (~80°C).
    • Duration: 4–12 hours.
  • Notes: The reaction proceeds via nucleophilic substitution, attaching the 2-oxo-butyl group to the amino nitrogen.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

  • Method: Treatment of the benzamidine derivative with hydrogen chloride gas or hydrochloric acid solution.
  • Reaction Conditions:
    • Solvent: Ethanol or methanol.
    • Temperature: Room temperature.
    • Duration: Several hours until complete salt formation.
  • Isolation: Precipitation of the hydrochloride salt, followed by filtration and drying.

Data Summary and Comparative Table

Step Starting Material Reagents Solvent Conditions Yield Notes
1 Benzonitrile derivative Hydroxylamine hydrochloride Ethanol/MeOH Room temp to 60°C, 2–4h ~90% Formation of benzamidoxime
2 Benzamidoxime Hydrogen gas, catalyst Ethanol 25–80°C, 12–24h >85% Reduction to benzamidine hydrochloride
3 Benzamidine 2-oxo-butyl halide Acetonitrile/DMF Reflux (~80°C), 4–12h Variable Alkylation to introduce side chain
4 Alkylated benzamidine HCl Ethanol Room temp, hours Complete salt formation Final hydrochloride salt

Research Findings and Notes

  • Efficiency and Scalability: The described methods are well-established for laboratory synthesis and can be scaled with appropriate controls. The key to high yield and purity lies in controlling reaction conditions, especially temperature and reaction time.
  • Reagent Selection: Use of halogenated 2-oxo-butyl derivatives ensures efficient alkylation. Alternative methods include using activated esters or coupling agents, but halides are preferred for simplicity.
  • Purification: Recrystallization from ethanol or acetonitrile is effective for isolating pure hydrochloride salts.
  • Safety: Handling benzyl halides and hydrogenation reactions requires caution due to their toxicity and flammability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-butyl)-benzamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

4-(2-Oxo-butyl)-benzamidine hydrochloride is a versatile compound utilized in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a benzamidine group linked to a 2-oxo-butyl chain, allows it to interact with specific molecular targets, making it valuable in research and industrial applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It facilitates the formation of complex molecules through various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Reaction with halogenating agents or nucleophiles .

Biochemical Assays

In biological research, this compound is used as a probe to study enzyme mechanisms. The benzamidine group can effectively bind to the active sites of enzymes, allowing researchers to investigate enzymatic activity and inhibition pathways .

Therapeutic Potential

This compound shows promise in drug development targeting specific enzymes or receptors. Its ability to inhibit enzyme activity can be harnessed for therapeutic interventions in various diseases, particularly those involving enzyme dysregulation .

Industrial Applications

The compound finds use in the production of specialty chemicals and as a catalyst in certain industrial processes. Its unique properties enable it to enhance reaction rates and product yields in chemical manufacturing .

Case Studies

Recent studies highlight the effectiveness of this compound in various applications:

  • Enzyme Inhibition : Research demonstrated its capacity to inhibit serine proteases effectively, showcasing potential therapeutic applications in treating conditions like cancer and inflammatory diseases .
  • Synthetic Chemistry : The compound has been utilized in the synthesis of polysubstituted oxazoles via oxidative cyclization, indicating its utility in developing complex organic structures .

Mechanism of Action

The mechanism of action of 4-(2-Oxo-butyl)-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzamidine core allows diverse substitutions, which significantly influence chemical behavior. Below is a comparison with key derivatives:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Yield (Synthesis) Reference
4-(2-Oxo-butyl)-benzamidine HCl 2-Oxo-butyl (ketone) C₁₁H₁₅ClN₂O Potential enzyme inhibition, hydrophilic Not reported
Benzamidine HCl None (parent compound) C₇H₈ClN₂ Base for derivatives, protease inhibition 93%
4-(Trifluoromethyl)benzamidine HCl Trifluoromethyl (electron-withdrawing) C₈H₈ClF₃N₂ Enhanced stability, pharmaceutical intermediate 72%
4-Hydroxybenzamidine HCl Hydroxyl (electron-donating) C₇H₈ClN₂O Moderate yield due to polymerization 69%
4-Aminobenzamidine HCl Amino (electron-donating) C₇H₉ClN₃ High reactivity, biochemical probes Not reported
Key Observations:
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and reactivity in electrophilic substitutions but may reduce solubility .
  • Electron-donating groups (e.g., hydroxyl, amino) improve nucleophilicity but can lead to side reactions (e.g., polymerization for 4-hydroxy derivatives) .

Physicochemical Properties

  • Solubility : The 2-oxo-butyl group likely increases water solubility compared to hydrophobic trifluoromethyl derivatives.
  • Stability : Trifluoromethyl derivatives exhibit higher thermal stability (melting point 167°C) , while hydroxyl-substituted compounds are moisture-sensitive .
  • Reactivity : The ketone in 4-(2-Oxo-butyl)-benzamidine HCl may participate in condensation or nucleophilic addition reactions, distinguishing it from other derivatives.

Biological Activity

Overview

4-(2-Oxo-butyl)-benzamidine hydrochloride is a chemical compound notable for its diverse biological activities, primarily due to its structural features that allow for interaction with various biological targets. This compound is characterized by a benzamidine group linked to a 2-oxo-butyl chain, forming a hydrochloride salt that enhances its solubility and bioavailability.

The primary mechanism of action for this compound involves its ability to interact with enzyme active sites. The benzamidine moiety is known to form strong interactions with serine proteases, effectively inhibiting their activity. This inhibition can modulate various biochemical pathways, which may lead to therapeutic effects in different disease contexts.

Enzyme Inhibition

This compound has been shown to selectively inhibit trypsin-like enzymes. Such selectivity is crucial in therapeutic applications where modulation of specific protease activity is desired. The compound's structure allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

Anticancer Potential

Emerging studies suggest that the compound may have anticancer properties, potentially through the inhibition of proteolytic enzymes involved in tumor progression and metastasis. The ability to modulate enzyme activity could be harnessed in developing novel cancer therapies.

Case Studies

  • Selectivity in Protease Inhibition : A study demonstrated that this compound selectively inhibited trypsin while showing reduced activity against other serine proteases like chymotrypsin and elastase, highlighting its potential for targeted therapeutic applications .
  • Antimicrobial Activity Assessment : In vitro assays conducted on related compounds indicated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could be investigated further for its antimicrobial potential .
  • Synergistic Effects : Preliminary research indicates that when combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments, particularly in cancer therapy where protease inhibition can lead to reduced tumor growth .

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
Enzyme InhibitionSelective inhibition of trypsin-like enzymes
AntimicrobialPotential efficacy against Gram-positive bacteria
AnticancerModulation of proteolytic enzymes involved in tumor growth

Q & A

Q. What are the recommended methods for synthesizing 4-(2-Oxo-butyl)-benzamidine hydrochloride?

  • Methodological Answer : Synthesis of substituted benzamidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, substituted benzamidines can be synthesized via reactions between benzamidine hydrochloride and alkyl halides or carbonyl-containing reagents under basic conditions. A protocol for analogous compounds involves using KOtBu as a base and catalytic amounts of transition metals to facilitate coupling (e.g., millimolar-scale reactions with benzamidine hydrochloride and alcohols) . For the 2-oxo-butyl substituent, a ketone-functionalized alkyl halide could react with benzamidine hydrochloride in anhydrous conditions, followed by purification via recrystallization or chromatography. Validate reaction progress using TLC or LC-MS.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Benzamidine derivatives are hygroscopic and sensitive to oxidation. Store the compound in a desiccator under inert gas (e.g., argon) at 0–6°C for short-term use . For long-term storage, keep at –20°C in airtight, light-resistant containers. Note that conflicting recommendations exist: some sources suggest room temperature in inert atmospheres , while others recommend 2–8°C . Conduct stability tests (e.g., HPLC purity checks) under proposed storage conditions to determine optimal protocols for your batch.

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Methodological Answer : Solubility varies with substituents. For benzamidine hydrochloride derivatives:
SolventSolubility (mg/mL)Notes
DMSO~25Purge with inert gas to prevent oxidation
Ethanol~10Use anhydrous grade for stability
PBS (pH 7.2)~3Prepare fresh; avoid storage >24 hours
For the 2-oxo-butyl derivative, test solubility in these solvents empirically. Pre-dissolve in DMSO for stock solutions, then dilute into aqueous buffers (e.g., PBS) to minimize organic solvent concentrations in biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

  • Methodological Answer : Yield optimization requires systematic parameter screening:

Catalyst Screening : Test transition metal catalysts (e.g., CuBr₂ in Fe₃O₄ nanocomposites) for coupling reactions, as used in triazine derivative synthesis .

Base Selection : Compare KOtBu, NaH, or DBU for deprotonation efficiency .

Temperature Gradient : Perform reactions at 25°C, 50°C, and 80°C to assess kinetic vs. thermodynamic control.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but complicate purification.
Monitor yields via NMR or mass spectrometry. For example, MNP-[Dop-OH]-CuBr₂ nanocatalysts improved triazine synthesis yields to 40% under optimized conditions .

Q. What experimental approaches are used to determine the inhibitory constants (Ki) of this compound against serine proteases?

  • Methodological Answer : To measure Ki for serine proteases (e.g., trypsin, thrombin):

Enzyme Assay : Use fluorogenic substrates (e.g., Boc-QAR-AMC for thrombin) in buffer (pH 7.4, 25°C).

Dose-Response Curves : Incubate enzyme with varying inhibitor concentrations (0.5–5 mM ).

Data Analysis : Fit data to the Morrison equation for tight-binding inhibitors.

Control for Solvent Effects : Ensure DMSO ≤1% to avoid denaturation .
For reference, benzamidine hydrochloride has Ki values of 35 µM (trypsin) and 220 µM (thrombin) . Adjust protocols for the 2-oxo-butyl analog’s steric and electronic effects.

Q. How to address contradictions in reported solubility and stability data across different studies?

  • Methodological Answer : Contradictions arise from batch-specific purity, hydration states, or storage conditions. For example:
  • Solubility : Reported PBS solubility ranges from 3 mg/mL to higher values for hydrated forms . Re-measure using lyophilized compound under controlled humidity.
  • Stability : Conflicting storage recommendations (room temperature vs. 2–8°C ) necessitate accelerated degradation studies. Perform:

Forced Degradation : Expose to heat (40°C), light, and humidity; monitor via HPLC .

Long-Term Stability : Store aliquots under proposed conditions; assess monthly for 6–12 months.
Publish batch-specific data to clarify discrepancies.

Q. What are the best practices for designing experiments to minimize interference from organic solvents when using this compound in biological assays?

  • Methodological Answer : Organic solvents (e.g., DMSO) can perturb protein structures or cell viability. Mitigation strategies:

Stock Solution Preparation : Dissolve in PBS or water where possible. For low aqueous solubility, use minimal DMSO (≤1% final concentration) .

Control Experiments : Include solvent-only controls to isolate solvent effects.

Direct Dissolution : For cell-based assays, directly dissolve crystalline compound in culture media via sonication .

LC-MS Validation : Confirm compound integrity post-dissolution to rule out solvent-induced degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Oxo-butyl)-benzamidine hydrochloride
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